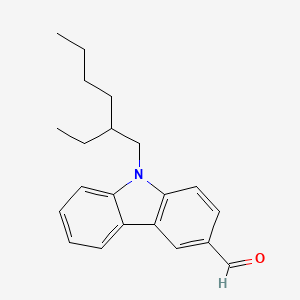

9-(2-Ethylhexyl)-9H-carbazole-3-carbaldehyde

Overview

Description

9-(2-Ethylhexyl)-9H-carbazole-3-carbaldehyde: is an organic compound belonging to the class of carbazoles. Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their interesting photophysical properties. This compound is primarily synthesized for scientific research purposes due to its unique properties that make it valuable in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Ethylhexyl)-9H-carbazole-3-carbaldehyde typically involves the formylation reaction of 9-(2-ethylhexyl)carbazole with different formylating agents. This process can be carried out using various techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm its structure and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using high-boiling solvents like xylene and coupling reactions such as Suzuki coupling .

Chemical Reactions Analysis

Types of Reactions: 9-(2-Ethylhexyl)-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Anti-Melanoma Agent

Efficacy against Melanoma Cells:

- 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) exhibits strong inhibitory activity against both BRAF-mutated and BRAF-wild-type melanoma cells while having minimal impact on normal human primary melanocytes .

- ECCA induces melanoma cell apoptosis through the activation of p53, a major tumor suppressor often found in its wild-type form in human melanomas .

- In vivo assays have confirmed that ECCA suppresses melanoma growth by enhancing cell apoptosis and reducing cell proliferation without causing evident toxic effects on normal tissues .

- ECCA inhibits melanoma cell growth by upregulating caspase activities, which can be significantly reversed by caspase inhibitors .

Applications in Material Science

Synthesis of Complex Organic Molecules:

- 9-(2-ethylhexyl)-9H-carbazole is used in the synthesis of various carbazole-based compounds with applications in organic electronics and photonics .

- It serves as a key intermediate in the production of 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole, a compound synthesized via the Suzuki−Miyaura cross-coupling reaction .

Use in Polymer Solar Cells:

- Polymers with carbazole moieties are utilized as hole transporting layers (HTLs) in polymer solar cells (PSCs) .

- These polymers often exhibit high hole mobility and contribute to improved device efficiency and stability .

- For instance, Poly[2,5-bis(2-decyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione-(E)-1,2-di(2,2’-bithiophen-5-yl)et-hene] (PDPPDBTE), which incorporates carbazole derivatives, shows higher hole mobility and device efficiency compared to Spiro-OMeTAD .

Antimicrobial Applications

Antimicrobial and Antifungal Activities:

- Carbazole derivatives, including those structurally related to 9-(2-ethylhexyl)-9H-carbazole-3-carbaldehyde, have demonstrated antimicrobial and antifungal activities .

- Specific carbazole derivatives with methoxy and chloro groups exhibit moderate to good antibacterial activities .

- Certain compounds have shown excellent antifungal activity against F. porum and A. macrospore species .

Summary Table

Mechanism of Action

The mechanism by which 9-(2-Ethylhexyl)-9H-carbazole-3-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. It acts as an electron donor, facilitating various photophysical and electrochemical processes. The compound’s structure allows for efficient conjugation and favorable electronic properties, making it effective in applications like organic electronics and photocatalysis .

Comparison with Similar Compounds

- 9-(2-Ethylhexyl)carbazole

- Dibenzothiophene-5,5-dioxide

- 5,6-Difluorobenzo[c][1,2,5]thiadiazole

Comparison: Compared to similar compounds, 9-(2-Ethylhexyl)-9H-carbazole-3-carbaldehyde exhibits unique properties such as higher photoluminescence efficiencies and better thermal and oxidation stability. These characteristics make it particularly valuable for applications in organic electronics and photocatalysis .

Biological Activity

The compound 9-(2-Ethylhexyl)-9H-carbazole-3-carbaldehyde , also known as ECCA, is a derivative of carbazole that has garnered attention in recent years due to its significant biological activities, particularly in the fields of oncology and microbiology. This article reviews the biological activity of ECCA, focusing on its anti-cancer properties, antimicrobial effects, and underlying mechanisms.

Antitumor Activity

ECCA has shown promising results as an anti-tumor agent, particularly against melanoma. Research indicates that ECCA selectively inhibits the growth of both BRAF-mutated and BRAF-wild-type melanoma cells while sparing normal human melanocytes. This selectivity is crucial as it minimizes potential side effects associated with conventional chemotherapy.

Mechanism of Action:

- Induction of Apoptosis: ECCA promotes apoptosis in melanoma cells by upregulating caspase activities. The addition of a caspase inhibitor significantly abrogates this effect, underscoring the role of caspases in ECCA's mechanism .

- Activation of p53: The compound enhances the activation of p53, a critical tumor suppressor protein, leading to increased cell apoptosis and senescence in melanoma cells .

In Vivo Studies:

In vivo assays have confirmed that ECCA suppresses melanoma growth by enhancing apoptosis and reducing cell proliferation without causing evident toxicity to normal tissues. This suggests its potential as a therapeutic agent for melanoma treatment .

Antimicrobial Activity

Apart from its antitumor properties, ECCA exhibits notable antimicrobial activity against various bacterial and fungal strains.

Antibacterial Properties:

- Studies have shown that carbazole derivatives, including ECCA, possess moderate to good antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds indicate their effectiveness compared to standard antibiotics like ciprofloxacin .

Antifungal Activity:

- ECCA has also demonstrated antifungal activity against strains such as Candida albicans. The structural modifications on the carbazole nucleus significantly influence its antimicrobial properties, with certain substituents enhancing efficacy .

Summary of Biological Activities

| Activity Type | Specific Effects | Notable Mechanisms |

|---|---|---|

| Antitumor | Inhibits melanoma cell growth | Induces apoptosis via caspase activation; activates p53 |

| Antibacterial | Moderate to good activity against gram-positive/negative bacteria | Varies based on structural modifications |

| Antifungal | Effective against various fungal strains | Influenced by substituent nature |

Case Studies

- Melanoma Treatment:

- Antimicrobial Screening:

Properties

IUPAC Name |

9-(2-ethylhexyl)carbazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-3-5-8-16(4-2)14-22-20-10-7-6-9-18(20)19-13-17(15-23)11-12-21(19)22/h6-7,9-13,15-16H,3-5,8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMIVPFPBUWICE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592800 | |

| Record name | 9-(2-Ethylhexyl)-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287978-28-3 | |

| Record name | 9-(2-Ethylhexyl)-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.